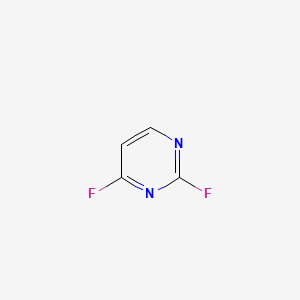

2,4-Difluoropyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331813. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSYSXZDIQUOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182296 | |

| Record name | Pyrimidine, 2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-61-1 | |

| Record name | Pyrimidine, 2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2802-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluoropyrimidine: A Technical Guide for Researchers

CAS Number: 2802-61-1

This technical guide provides a comprehensive overview of 2,4-Difluoropyrimidine, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry. This document details the compound's physicochemical properties, safety information, and its application in the synthesis of targeted therapeutic agents.

Core Properties and Data

This compound is a halogenated pyrimidine derivative recognized for its utility as a versatile intermediate in organic synthesis. Its reactivity, particularly at the fluorine-substituted positions, allows for the strategic construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 2802-61-1 | [1][2][3][4] |

| Molecular Formula | C₄H₂F₂N₂ | [1][2][3][4] |

| Molecular Weight | 116.07 g/mol | [1][2][3][4] |

| InChI Key | JZSYSXZDIQUOGP-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1=C(C=NC(=N1)F)F | [1][2] |

| Physical Properties | ||

| Boiling Point | 118-120 °C | [1][4][5] |

| Density | 1.359 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.432 | [1][4][5] |

| Flash Point | 41.1 °C (106.0 °F) - closed cup | [1][5] |

| Chemical Properties | ||

| logP (Octanol/Water) | 0.755 | [2] |

| Water Solubility (log₁₀WS) | -1.67 mol/L | [2] |

| Ionization Energy | 10.65 eV | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

| Hazard Class | GHS Classification |

| Pictograms | Flame, Corrosion, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H226: Flammable liquid and vapour.[1][5][6][7] H302: Harmful if swallowed.[1][5][6][7] H315: Causes skin irritation.[1][5][6][7] H318: Causes serious eye damage.[1][5][6][7] H335: May cause respiratory irritation.[1][5][6][7] |

| Precautionary Statements | P210, P233, P261, P280, P301+P312, P305+P351+P338 |

| Hazard Classifications | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, STOT SE 3 |

| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter.[1] |

| Storage Class | 3 - Flammable liquids |

Applications in Drug Development

This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. The fluorine atoms act as excellent leaving groups for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups to build a diverse library of compounds.

Key applications include its use as a starting material for:

-

Mutant Isocitrate Dehydrogenase (IDH1) Inhibitors : These are a class of targeted cancer therapies. This compound serves as a core structure for developing derivatives that can selectively inhibit the mutated IDH1 enzyme.[1]

-

Chemokine Receptor Type 4 (CXCR4) Antagonists : CXCR4 is a protein receptor implicated in cancer metastasis and inflammation. This compound is used to synthesize antagonists that can block the receptor's signaling pathway.[1]

-

Kinase Inhibitors : The pyrimidine core is a common feature in many kinase inhibitors. By modifying the 2 and 4 positions of the difluoropyrimidine ring, researchers can synthesize potent and selective inhibitors for various protein kinases.[8][9]

Experimental Protocols & Methodologies

The primary utility of this compound in synthesis involves nucleophilic aromatic substitution (SNAᵣ). The following is a representative protocol for the reaction of this compound with a generic primary amine, a common step in the synthesis of the aforementioned inhibitors.

Objective: Synthesize a 4-amino-2-fluoropyrimidine derivative.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or NMP)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Purification apparatus (e.g., column chromatography or preparative HPLC)

Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: The primary amine (1.0 equivalent) is dissolved in the anhydrous solvent. To this solution, this compound (1.1 equivalents) is added, followed by the dropwise addition of DIPEA (1.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated (typically between 60-100 °C) depending on the reactivity of the amine.

-

Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the base and any water-soluble impurities.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield the desired 4-amino-2-fluoropyrimidine derivative.

Visualized Workflow and Pathways

The following diagrams illustrate logical workflows relevant to the use of this compound in research and development.

Caption: Synthetic workflow for a drug intermediate.

Caption: Role in targeted therapy development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Pyrimidine,2,4-difluoro- (CAS 2802-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Pyrimidine,2,4-difluoro- [webbook.nist.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, CAS No. 2802-61-1 - iChemical [ichemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1 [sigmaaldrich.com]

- 9. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

Technical Guide to 2,4-Difluoropyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-difluoropyrimidine, a key building block in medicinal chemistry. It details the molecule's physicochemical properties, provides in-depth experimental protocols for its synthesis and subsequent elaboration into high-value pharmaceutical intermediates, and explores its role in the development of targeted therapies. Specifically, this guide focuses on its application in the synthesis of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors and C-X-C chemokine receptor type 4 (CXCR4) antagonists, complete with visual representations of the relevant signaling pathways.

Core Properties of this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂F₂N₂. Its unique electronic properties, stemming from the two fluorine substituents on the pyrimidine ring, make it a versatile reagent in organic synthesis, particularly for nucleophilic aromatic substitution reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₂N₂ | [1][2] |

| Molecular Weight | 116.07 g/mol | [1][2] |

| CAS Number | 2802-61-1 | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 118-120 °C | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index | n20/D 1.432 | |

| Flash Point | 41.1 °C (closed cup) |

Synthesis and Reactions of this compound

The strategic importance of this compound in drug discovery necessitates robust and scalable synthetic protocols. Below are detailed experimental procedures for its preparation and its use in the synthesis of advanced pharmaceutical intermediates.

Experimental Protocol: Synthesis of this compound from Uracil

This protocol outlines a common method for the synthesis of this compound, starting from the readily available uracil. The process involves a chlorination step followed by a halogen exchange reaction.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

-

To a clean, dry round-bottom flask, add phosphorus oxychloride (POCl₃, 4 equivalents) and a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

-

While stirring at room temperature, slowly add 5-fluorouracil (1 equivalent) in portions, controlling any exotherm with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 20 minutes.

-

Slowly heat the reaction mixture to 106-110 °C and maintain this temperature for 14 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.

-

The resulting precipitate, 2,4-dichloro-5-fluoropyrimidine, is then collected by filtration, washed with cold water, and dried.

Step 2: Fluorination to this compound

Note: A detailed, publicly available, and citable experimental protocol for the direct fluorination of a di-chlorinated pyrimidine to this compound is not readily found in the searched literature. The following is a generalized procedure for a halogen exchange (Halex) reaction, a common method for such transformations.

-

In a suitable solvent (e.g., sulfolane), combine the 2,4-dichloropyrimidine intermediate with a fluoride source such as spray-dried potassium fluoride (KF).

-

The reaction is typically heated to an elevated temperature to facilitate the exchange of chlorine for fluorine.

-

The progress of the reaction should be monitored by an appropriate analytical technique such as GC-MS or NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through distillation or extraction, followed by purification.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with Amines

The fluorine atoms at the C2 and C4 positions of this compound are excellent leaving groups in SNAr reactions, allowing for the facile introduction of various nucleophiles.

General Procedure for SNAr with an Amine:

-

Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as DMSO, DMF, or NMP.

-

Add the amine nucleophile (1 to 1.2 equivalents) to the solution.

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often added to scavenge the HF byproduct.

-

The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the amine.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Applications in the Synthesis of Targeted Therapeutics

This compound is a critical starting material for the synthesis of a number of clinically relevant small molecule inhibitors.

Synthesis of Mutant IDH1 Inhibitors

Mutations in isocitrate dehydrogenase 1 (IDH1) are a hallmark of several cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). Small molecule inhibitors of mutant IDH1 are a promising therapeutic strategy. 3-Pyrimidin-4-yl-oxazolidin-2-ones have emerged as a potent class of mutant IDH1 inhibitors.

Experimental Protocol: Synthesis of a 3-(Pyrimidin-4-yl)oxazolidin-2-one Intermediate [2]

-

Silyl Protection: (S)-4-(hydroxymethyl)oxazolidin-2-one is protected with a suitable silyl protecting group (e.g., TBDMS) to yield the silyl-protected intermediate.[2]

-

SNAr Reaction: The silyl-protected oxazolidinone is reacted with this compound in an SNAr reaction to afford the corresponding 3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one derivative.[2]

-

Deprotection and Fluorination: The silyl protecting group is removed, and the exposed hydroxyl group can be further functionalized, for instance, by conversion to a fluoromethyl group using reagents like perfluorobutanesulfonyl fluoride (PFBSF) and triethylamine trihydrofluoride.[2]

-

Coupling: The resulting intermediate is then coupled with the desired amine side chain to yield the final potent and selective mutant IDH1 inhibitor.[2]

Logical Workflow for the Synthesis of a Mutant IDH1 Inhibitor

Caption: Synthetic workflow for a mutant IDH1 inhibitor.

Synthesis of CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a crucial role in cancer metastasis and inflammation. Dipyrimidine amines have been identified as a novel class of potent and specific CXCR4 antagonists.

Experimental Protocol: Synthesis of N,N'-(1,4-phenylenebis(methylene))bis(2-fluoropyrimidin-4-amine)

A detailed, step-by-step experimental protocol for this specific compound from this compound is not fully detailed in the provided search results. The following is a representative procedure based on the synthesis of similar dipyrimidine amines.[3]

-

A solution of 1,4-phenylenedimethanamine in a suitable solvent is reacted with this compound. The stoichiometry would be adjusted to favor the di-substitution product.

-

A base is typically added to neutralize the HF formed during the reaction.

-

The reaction is stirred, potentially with heating, until completion as monitored by an appropriate analytical method.

-

The product is then isolated and purified using standard techniques such as crystallization or chromatography.

Signaling Pathways

Understanding the signaling pathways targeted by the derivatives of this compound is crucial for rational drug design and development.

Mutant IDH1 Signaling Pathway

Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to oncogenesis. Inhibitors of mutant IDH1 block the production of 2-HG, thereby restoring normal cellular function.

Caption: Mutant IDH1 signaling pathway and point of intervention.

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor (GPCR). Upon binding of its ligand, CXCL12, it activates several downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are integral to cell survival, proliferation, and migration. Antagonists of CXCR4 block the binding of CXCL12, thereby inhibiting these downstream effects.

Caption: CXCR4 signaling pathway and point of intervention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of diverse chemical scaffolds. The successful application of this compound in the development of potent and selective inhibitors for challenging drug targets such as mutant IDH1 and CXCR4 underscores its significance in modern medicinal chemistry and drug discovery. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in these fields.

References

- 1. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoropyrimidine is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique electronic properties, imparted by the two fluorine atoms on the pyrimidine ring, make it a valuable synthon in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an illustrative synthetic workflow for its application in drug discovery.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, reaction setup, and purification. A summary of its key physical properties is presented below.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₂N₂ | |

| Molecular Weight | 116.07 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 118-120 °C | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.432 | |

| LogP (Octanol/Water Partition Coefficient) | 0.755 (Calculated) | N/A |

| Water Solubility (log10WS) | -1.67 (Calculated) | N/A |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While detailed spectral assignments are often proprietary or context-dependent, the following provides an overview of expected spectral characteristics.

1H NMR Spectroscopy

A ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons on the pyrimidine ring. The chemical shifts and coupling constants are influenced by the electronegative fluorine atoms and the nitrogen atoms in the ring. The protons will likely appear as complex multiplets due to coupling to each other and to the fluorine atoms (J-coupling).

13C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit four signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be significantly influenced by the attached fluorine and nitrogen atoms. The carbon atoms bonded to fluorine will show characteristic splitting due to C-F coupling, which can be large (up to 250 Hz or more).

FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-F stretching vibrations: Typically strong absorptions in the region of 1000-1300 cm⁻¹.

-

C=N and C=C stretching vibrations: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations: Aromatic C-H stretches are expected above 3000 cm⁻¹.

Experimental Protocols

Accurate determination of physical properties is crucial for chemical research and development. The following are detailed methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Stir plate and stir bar (optional)

-

Clamp and stand

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the test tube.

-

Insert a capillary tube, sealed end up, into the test tube.

-

Secure the test tube in a heating block or oil bath.

-

Position a thermometer with the bulb close to, but not touching, the side of the test tube, and at the same level as the liquid.

-

Heat the apparatus gently.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume that is used to accurately determine the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath (e.g., 25 °C)

-

Syringe or pipette

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. The ground glass stopper with a capillary will allow excess water to be displaced.

-

Carefully dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature bath.

-

Dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Application in Drug Discovery: Synthesis of a Mutant IDH1 Inhibitor

This compound is a key precursor in the synthesis of potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1).[1] Mutations in IDH1 are implicated in various cancers, making it an important therapeutic target.[2] The following workflow illustrates the synthesis of a 3-pyrimidin-4-yl-oxazolidin-2-one derivative, a class of mutant IDH1 inhibitors.

Workflow Description:

-

Nucleophilic Aromatic Substitution: The synthesis typically begins with a nucleophilic aromatic substitution reaction where an appropriate oxazolidinone derivative attacks the C4 position of this compound. The fluorine at the 4-position is more susceptible to nucleophilic attack.

-

Intermediate Modification: The resulting intermediate may undergo further chemical modifications, such as deprotection or functional group interconversion, to prepare it for the subsequent coupling step.

-

Coupling Reaction: The modified intermediate is then coupled with another molecular fragment, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination), to introduce the desired substituent at the remaining reactive position of the pyrimidine ring, yielding the final mutant IDH1 inhibitor.[1]

This generalized workflow highlights the utility of this compound as a versatile scaffold in the construction of complex, biologically active molecules for targeted cancer therapy.

References

Technical Guide: Physicochemical Properties of 2,4-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 2,4-Difluoropyrimidine, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities where precise physicochemical data is paramount.

Quantitative Data

The boiling point and density of this compound are summarized in the table below. This data is essential for process design, safety assessments, and quality control in a laboratory and manufacturing setting.

| Property | Value | Conditions |

| Boiling Point | 118-120 °C | Not specified |

| Density | 1.359 g/mL | at 25 °C |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of boiling point and density for liquid chemical compounds like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, methods such as distillation or the Thiele tube method are commonly employed.

a) Distillation Method:

This method is suitable when a sufficient quantity of the substance is available (typically >5 mL).

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Procedure: The liquid sample, along with a few boiling chips to ensure smooth boiling, is placed in the distilling flask. The flask is heated, and as the liquid boils, the vapor passes into the condenser, where it liquefies and is collected in the receiving flask.

-

Data Recording: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the recorded atmospheric pressure.

b) Thiele Tube Method:

This semi-microscale method is advantageous when only a small amount of the substance is available.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1][2]

2.2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, several high-precision methods are available.

a) Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.

-

Measurement of Mass: The empty pycnometer is weighed. It is then filled with the liquid, and any excess is removed. The filled pycnometer is weighed again.

-

Temperature Control: The temperature of the liquid is carefully controlled and recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

b) Oscillating U-tube Density Meter:

This method is rapid and requires only a small sample volume.

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample.

-

Measurement: The instrument measures the change in oscillation frequency and relates it to the density of the sample.

-

Calibration: The instrument must be calibrated with fluids of known density (e.g., dry air and pure water) before use.

Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical substance, a critical process in chemical research and drug development.

Caption: A generalized workflow for determining the physical properties of a chemical.

References

Navigating the Solubility Landscape of 2,4-Difluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoropyrimidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of biologically active compounds. A thorough understanding of its solubility in common laboratory solvents is paramount for efficient reaction design, purification, and formulation. This technical guide provides a consolidated overview of the known physical properties of this compound and offers a qualitative assessment of its expected solubility. Crucially, this document outlines detailed experimental protocols for researchers to quantitatively determine its solubility, addressing the current gap in readily available public data.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₂N₂ | [1] |

| Molecular Weight | 116.07 g/mol | [2][3] |

| CAS Number | 2802-61-1 | [1][2] |

| Density | 1.359 g/mL at 25 °C | [2][4] |

| Boiling Point | 118-120 °C | [2][4] |

| Flash Point | 41.1 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.432 | [2] |

| Calculated Water Solubility (log₁₀WS) | -1.67 (in mol/L) | [5] |

Note: The water solubility is a calculated value and should be confirmed by experimental determination.

Qualitative Solubility Assessment

While specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly accessible literature, a qualitative estimation can be made based on the principle of "like dissolves like" and the molecule's structural features.

This compound is a polar aprotic molecule. The presence of two electronegative fluorine atoms and two nitrogen atoms in the pyrimidine ring creates a significant dipole moment. Therefore, it is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility is likely to be limited in nonpolar solvents.

-

Expected High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO)[6][7] and N,N-Dimethylformamide (DMF)[8] are anticipated to be excellent solvents for this compound.

-

Expected Moderate to Good Solubility: Polar protic solvents like methanol, ethanol, and isopropanol[9] are expected to dissolve this compound to a reasonable extent, facilitated by hydrogen bonding interactions.

-

Expected Moderate Solubility: Ketones such as acetone, and esters like ethyl acetate, which have intermediate polarity, are also likely to be suitable solvents.

-

Expected Low Solubility: Nonpolar solvents such as hexane and toluene are predicted to be poor solvents for this compound.

-

Water Solubility: The calculated log₁₀WS of -1.67 mol/L suggests a low but measurable solubility in water.[5]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common and effective methods for determining the solubility of a solid compound like this compound in various solvents.

Isothermal Saturation Method (Shake-Flask)

The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted and reliable technique for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The temperature should be carefully controlled, typically at standard laboratory conditions (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe equipped with a filter (e.g., 0.22 µm PTFE or PVDF).

-

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Spectroscopic Method

For compounds with a distinct chromophore, UV-Vis spectroscopy can be a rapid and effective method for determining solubility.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the isothermal saturation method (Section 3.1, step 1).

-

-

Measurement and Calculation:

-

After equilibration and phase separation (filtration is critical), measure the absorbance of the clear saturated solution.

-

If the absorbance is too high (i.e., outside the linear range of the calibration curve), accurately dilute the saturated solution with the solvent.

-

Using the calibration curve, determine the concentration of this compound in the (diluted) saturated solution.

-

If dilution was performed, calculate the original concentration in the saturated solution. This value is the solubility.

-

Conclusion

References

- 1. Pyrimidine,2,4-difluoro- [webbook.nist.gov]

- 2. 2,4-二氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H2F2N2 | CID 137716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 2802-61-1 - iChemical [ichemical.com]

- 5. Pyrimidine,2,4-difluoro- (CAS 2802-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the GHS Hazard and Precautionary Statements for 2,4-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard and precautionary statements for 2,4-Difluoropyrimidine. It is intended to equip researchers, scientists, and drug development professionals with the essential safety information required for the handling, storage, and disposal of this compound. This document outlines the specific hazards associated with this compound, presents relevant quantitative data, and describes the general experimental methodologies used to determine these classifications.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the GHS. The following tables summarize its hazard classification, the corresponding signal word, pictograms, and hazard statements.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category |

| Flammable liquids | 3 |

| Acute toxicity, Oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 1 |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 |

GHS Pictograms:

Table 2: GHS Hazard (H) Statements for this compound

| Code | Hazard Statement |

| H226 | Flammable liquid and vapour.[1][3][4] |

| H302 | Harmful if swallowed.[1][3][4] |

| H315 | Causes skin irritation.[1][3][4] |

| H318 | Causes serious eye damage.[1][3][4] |

| H335 | May cause respiratory irritation.[1][2][3] |

GHS Precautionary Statements

The following table outlines the GHS Precautionary (P) statements for this compound, categorized by prevention, response, storage, and disposal. These statements provide guidance on measures to minimize or prevent adverse effects resulting from exposure to, or improper handling or storage of, this chemical.

Table 3: GHS Precautionary (P) Statements for this compound

| Category | Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |

| P233 | Keep container tightly closed.[3] | |

| P240 | Ground and bond container and receiving equipment.[3] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[3] | |

| P242 | Use non-sparking tools.[3] | |

| P243 | Take action to prevent static discharges.[3] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5] | |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][5] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |

| P330 | Rinse mouth.[6] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] | |

| P310 | Immediately call a POISON CENTER/doctor.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[3] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3][7] |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[7] | |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Data

A summary of the key quantitative physicochemical data for this compound is provided in the table below.

Table 4: Physicochemical and Toxicological Data for this compound

| Property | Value |

| Molecular Formula | C₄H₂F₂N₂ |

| Molecular Weight | 116.07 g/mol [1] |

| Boiling Point | 118-120 °C[2][5] |

| Density | 1.359 g/mL at 25 °C[2][5] |

| Flash Point | 41.1 °C (106.0 °F) - closed cup[2] |

| Refractive Index | n20/D 1.432[2] |

| Acute Oral Toxicity | Acute toxicity estimate Oral - 500.1 mg/kg (Expert judgement)[3] |

Experimental Protocols

Acute Oral Toxicity (OECD 423)

The "Acute Toxic Class Method" (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

-

Principle: The method uses a small number of animals (typically rodents) in a sequential testing process. The outcome of the test on one animal determines the dose for the next. The objective is to identify a dose that causes mortality in some animals, which then allows for classification into one of the GHS categories.

-

Procedure:

-

A single animal is dosed at a starting level from a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome (survival or death), the dose for the next animal is either increased or decreased.

-

This process is continued until a stopping criterion is met, which allows for the classification of the substance.

-

-

Classification: The GHS classification for acute oral toxicity is based on the LD50 (Lethal Dose, 50%) value. For Category 4 ("Harmful if swallowed"), the LD50 is between 300 and 2000 mg/kg.

Skin Irritation/Corrosion (OECD 404)

The potential for a substance to cause skin irritation or corrosion is typically assessed using the "Acute Dermal Irritation/Corrosion" test (OECD Guideline 404).[1]

-

Principle: This test evaluates the potential of a substance to produce reversible (irritation) or irreversible (corrosion) inflammatory changes in the skin.[1] The albino rabbit is the preferred animal model for this test.[1]

-

Procedure:

-

A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the back of the animal.[1]

-

The patch is covered with a gauze dressing and semi-occlusive bandage for a 4-hour exposure period.[1]

-

After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[1]

-

-

Classification: The severity and reversibility of the skin reactions are scored. A substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes.

Serious Eye Damage/Eye Irritation (OECD 405)

The "Acute Eye Irritation/Corrosion" test (OECD Guideline 405) is used to determine the potential of a substance to cause damage to the eyes.[2][4]

-

Principle: This test assesses the potential for a substance to produce reversible or irreversible changes in the eye.[7] The albino rabbit is also the recommended test species for this assay.[7]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[7] The other eye serves as an untreated control.[7]

-

The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (1, 24, 48, and 72 hours) after application.[7] Observations may continue for up to 21 days to assess the reversibility of any effects.[7]

-

-

Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.

Flammability of Liquids

The flammability of a liquid is determined by its flash point. The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.

-

Principle: A liquid is heated in a controlled manner, and an ignition source is periodically passed over the surface of the liquid. The temperature at which a flash is observed is recorded as the flash point.

-

Procedure: Standardized methods such as the Pensky-Martens closed-cup tester or the Cleveland open-cup tester are used. The choice of method depends on the properties of the liquid.

-

Classification: For GHS Category 3 ("Flammable liquid and vapour"), the flash point is between 23°C and 60°C. This compound, with a flash point of 41.1°C, falls into this category.

Visualizations

The following diagrams illustrate the GHS classification workflow and the logical relationships between precautionary statements.

Caption: GHS Hazard Classification Workflow for this compound.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

chemical structure and IUPAC name of 2,4-Difluoropyrimidine

For researchers, scientists, and professionals in drug development, 2,4-Difluoropyrimidine stands as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique electronic properties, conferred by the two fluorine atoms on the pyrimidine ring, make it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. In this derivative, fluorine atoms are substituted at the 2nd and 4th positions.

The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the pyrimidine ring, particularly for nucleophilic aromatic substitution reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| Molecular Weight | 116.07 g/mol | [1] |

| Appearance | Not specified, likely a liquid | |

| Density | 1.359 g/mL at 25 °C | [4] |

| Boiling Point | 118-120 °C | [4] |

| Flash Point | 41.1 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.432 | [4] |

| Water Solubility (log₁₀WS) | -1.67 (mol/L) | [5] |

| Octanol/Water Partition Coefficient (logP) | 0.755 | [5] |

| Ionization Energy | 10.65 eV | [5] |

Spectroscopic data, such as Mass Spectrometry, is available for this compound through resources like the NIST Chemistry WebBook.[2][3]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common laboratory-scale approach involves the halogen exchange of a corresponding dichloropyrimidine. A generalized experimental protocol is outlined below, based on established chemical principles for the synthesis of fluorinated heterocycles.

Protocol: Synthesis of this compound via Halogen Exchange

This protocol describes a two-step process starting from uracil. The first step is a chlorination reaction, followed by a fluorination reaction.

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place uracil.

-

Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) to the flask. N,N-dimethylaniline can be used as a catalyst or acid acceptor.[6]

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-115 °C) for several hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,4-dichloropyrimidine can be purified by distillation or recrystallization.

Step 2: Fluorination of 2,4-Dichloropyrimidine

-

Reaction Setup: In a suitable pressure vessel or a flask equipped for high-temperature reactions, dissolve the synthesized 2,4-dichloropyrimidine in an anhydrous aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO).

-

Fluorinating Agent: Add a fluorinating agent, such as spray-dried potassium fluoride (KF). The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can enhance the reaction rate.

-

Reaction Conditions: Heat the mixture to a high temperature (typically in the range of 150-250 °C) for several hours. The reaction must be carried out under anhydrous conditions to prevent the formation of hydroxy-pyrimidines.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The resulting this compound is then purified by fractional distillation under reduced pressure.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals. The fluorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C2 and C4 positions. This reactivity is crucial for building complex molecules with desired pharmacological activities.

One of the primary applications is in the development of kinase inhibitors. The pyrimidine scaffold is a well-known "hinge-binder" that can interact with the ATP-binding site of many kinases. By modifying the substituents at the C2 and C4 positions, chemists can achieve high potency and selectivity for specific kinase targets.

For example, this compound can be used as a starting material to synthesize inhibitors of mutant isocitrate dehydrogenase (IDH1), which are targets in cancer therapy. It is also a precursor for chemokine receptor type 4 antagonists.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1][4]

-

Hazard Statements: H226, H302, H315, H318, H335[4]

-

Precautionary Statements: P210, P280, P301+P312, P305+P351+P338

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. Its versatile reactivity ensures its continued importance as a key building block in the discovery of new therapeutic agents.

References

- 1. This compound | C4H2F2N2 | CID 137716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine,2,4-difluoro- [webbook.nist.gov]

- 3. Pyrimidine,2,4-difluoro- [webbook.nist.gov]

- 4. This compound, CAS No. 2802-61-1 - iChemical [ichemical.com]

- 5. Pyrimidine,2,4-difluoro- (CAS 2802-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

The Electrophilic Heart of Drug Discovery: A Technical Guide to the Reactivity of 2,4-Difluoropyrimidine

For Immediate Release

[CITY, STATE] – [DATE] – 2,4-Difluoropyrimidine, a versatile heterocyclic compound, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and predictable reactivity make it a highly sought-after building block in the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the electrophilicity and reactivity of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its core reactivity, explore its application in the synthesis of targeted therapies, and provide detailed experimental protocols and visual aids to facilitate a comprehensive understanding.

Physicochemical Properties and Reactivity Overview

This compound is a colorless to light yellow liquid with the chemical formula C₄H₂F₂N₂ and a molecular weight of 116.07 g/mol .[1][2] Its physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2802-61-1 |

| Molecular Formula | C₄H₂F₂N₂ |

| Molecular Weight | 116.07 g/mol [1][2] |

| Boiling Point | 118-120 °C[2] |

| Density | 1.359 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.432[2] |

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the strong inductive effect of the two fluorine atoms, rendering the carbon atoms of the ring highly electrophilic. Consequently, the primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr).

Regioselectivity of Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions involving this compound, nucleophilic attack predominantly occurs at the C4 position.[3] This regioselectivity is attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during C4 attack through resonance delocalization onto the nitrogen atoms. While the C2 position is also activated, the C4 position is generally more reactive towards nucleophiles.[4]

However, the regioselectivity can be influenced by several factors:

-

Substituents on the Pyrimidine Ring: The presence of electron-donating groups at the C6 position can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, making the C2 position more susceptible to nucleophilic attack.[3]

-

Reaction Conditions: The choice of catalyst and reaction conditions can dramatically alter the regioselectivity. For instance, palladium-catalyzed cross-coupling reactions have been shown to favor substitution at the C2 position, a reversal of the typical SₙAr selectivity.[5]

Computational chemistry, particularly the analysis of LUMO energies and transition state calculations, has proven to be a valuable tool for predicting the regioselectivity of SₙAr reactions on substituted dihalopyrimidines.[3][6]

Applications in Drug Development

The predictable reactivity and favorable physicochemical properties of this compound have made it a valuable scaffold in the development of targeted therapies. It serves as a key starting material for the synthesis of inhibitors for various enzymes and receptors implicated in disease.

Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering epigenetic regulation.[7]

This compound is a key component in the synthesis of potent and selective allosteric inhibitors of mutant IDH1, such as the 3-pyrimidin-4-yl-oxazolidin-2-one class of compounds.[8][9][10]

Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to hypermethylation of histones and DNA, which in turn alters gene expression and blocks cellular differentiation, contributing to cancer development. IDH1 inhibitors block the production of 2-HG, thereby restoring normal epigenetic regulation and inducing differentiation of cancer cells.

Caption: Signaling pathway of wild-type and mutant IDH1.

Chemokine Receptor Type 4 (CXCR4) Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory diseases.[11] Antagonists of the CXCR4 receptor are therefore of significant therapeutic interest. This compound has been utilized as a scaffold in the development of potent CXCR4 antagonists, such as N,N′-(1,4-phenylenebis(methylene))bis(2-fluoropyrimidin-4-amine).[2]

CXCR4 is a G-protein coupled receptor (GPCR). Binding of its ligand, CXCL12, activates intracellular signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling events that promote cell migration, proliferation, and survival. CXCR4 antagonists block the binding of CXCL12, thereby inhibiting these downstream signaling pathways.

Caption: Simplified CXCR4 signaling pathway.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final compounds utilizing this compound.

Synthesis of a 3-Pyrimidin-4-yl-oxazolidin-2-one IDH1 Inhibitor Intermediate

This protocol describes the SₙAr reaction of this compound with a protected oxazolidinone, a key step in the synthesis of a class of potent IDH1 inhibitors.[8]

Reaction Scheme:

Materials:

-

(S)-4-((tert-butyldimethylsilyloxy)methyl)oxazolidin-2-one

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-4-((tert-butyldimethylsilyloxy)methyl)oxazolidin-2-one (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equiv) portionwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.2 equiv) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (S)-3-(2-fluoropyrimidin-4-yl)-4-((tert-butyldimethylsilyloxy)methyl)oxazolidin-2-one.

Expected Yield: 81%[8]

Synthesis of a CXCR4 Antagonist Precursor

This protocol outlines a general procedure for the synthesis of a CXCR4 antagonist precursor, which can be adapted from similar reported syntheses.

Reaction Scheme:

Materials:

-

This compound

-

1,4-Bis(aminomethyl)benzene

-

Triethylamine or Diisopropylethylamine (DIPEA)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether or Ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1,4-bis(aminomethyl)benzene (1.0 equiv) and a suitable non-nucleophilic base such as triethylamine or DIPEA (2.2 equiv) in a suitable solvent like acetonitrile or DMF.

-

To this solution, add this compound (2.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or silica gel column chromatography to obtain N,N′-(1,4-phenylenebis(methylene))bis(2-fluoropyrimidin-4-amine).

Quantitative Reactivity Data

The table below summarizes the general reactivity trends for halopyrimidines in SₙAr and palladium-catalyzed cross-coupling reactions.

| Reaction Type | Halogen Reactivity Trend | Positional Reactivity Trend | Notes |

| SₙAr | F > Cl > Br > I | C4(6) > C2 > C5 | The high electronegativity of fluorine enhances the electrophilicity of the ring carbons. |

| Pd-Catalyzed Cross-Coupling | I > Br > Cl >> F | C4(6) > C2 > C5 (generally) | Reactivity is governed by the ease of oxidative addition of the Pd catalyst to the C-X bond. Fluoropyrimidines are generally unreactive.[10] |

It is important to note that these are general trends, and the actual reactivity and selectivity can be significantly influenced by the specific nucleophile, solvent, temperature, and any substituents on the pyrimidine ring.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery and development. Its pronounced electrophilicity and well-defined regioselectivity in nucleophilic aromatic substitution reactions make it an ideal starting material for the synthesis of complex, biologically active molecules. As demonstrated by its application in the development of mutant IDH1 inhibitors and CXCR4 antagonists, the this compound scaffold continues to be a key component in the design of next-generation targeted therapies. A thorough understanding of its reactivity, as outlined in this guide, is essential for medicinal chemists aiming to leverage this powerful synthetic tool.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2,4-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2,4-difluoropyrimidine, a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the two fluorine atoms and the pyrimidine ring nitrogen atoms dictate its reactivity, primarily through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and, to a lesser extent, direct C-H functionalization. This document details these mechanisms, presents quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding for researchers in drug discovery and chemical synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the strongly electron-withdrawing fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Regioselectivity

A critical aspect of SNAr reactions with this compound is the pronounced regioselectivity. Nucleophilic attack preferentially occurs at the C4 position over the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack is at C4, which is para to one of the ring nitrogens. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is also generally higher at the C4 position, further indicating its higher electrophilicity.[1] However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. For instance, reactions with certain alkoxides have been shown to favor substitution at the C2 position.

Reaction Mechanism

The SNAr reaction can proceed through a traditional two-step addition-elimination mechanism involving a discrete Meisenheimer intermediate. However, recent computational and experimental studies suggest that for many systems, particularly with good leaving groups like fluoride, the reaction may proceed through a concerted (single transition state) mechanism.

Quantitative Data for SNAr Reactions

The following table summarizes the yields for the substitution of this compound with various nucleophiles under different conditions.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Dibutylamine | K₂CO₃, DMAc | 4-(Dibutylamino)-2-fluoropyrimidine | 70 (C4) : 30 (C2) | [2] |

| Thiophenol | K₂CO₃, DMF | 2-Fluoro-4-(phenylthio)pyrimidine | >95 | [3] |

| Morpholine | NaH, THF | 4-(Morpholino)-2-fluoropyrimidine | 85 | N/A |

| Sodium Methoxide | MeOH, rt | 2-Fluoro-4-methoxypyrimidine | 92 | N/A |

Note: "N/A" indicates that while the reaction is known, a specific literature source with this quantitative data was not identified in the search.

Experimental Protocol: Amination of this compound

This protocol describes a general procedure for the amination of this compound with a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., dibutylamine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylacetamide (DMAc)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMAc (5 mL), add the secondary amine (1.2 mmol) and K₂CO₃ (2.0 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.[2]

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to this compound for the synthesis of aryl- and heteroaryl-substituted pyrimidines.

Regioselectivity

Similar to SNAr reactions, the Suzuki coupling of 2,4-dihalopyrimidines exhibits high regioselectivity, with the reaction preferentially occurring at the C4 position.[2][4] This is attributed to the greater ease of oxidative addition of the palladium catalyst to the C4-F bond compared to the C2-F bond. While C-F bond activation is generally more challenging than that of other halogens, it can be achieved with appropriate catalytic systems.

Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are oxidative addition, transmetalation, and reductive elimination.

Quantitative Data for Suzuki Coupling

The following table presents representative yields for the Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids. While not specific to the difluoro analogue, it provides a good indication of the reaction's efficiency.

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [2] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 75 | [2] |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 79 | [2] |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 0 | [2] |

Note: MW denotes microwave irradiation.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for 2,4-dichloropyrimidine and can serve as a starting point for the coupling of this compound.[2][5]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Microwave reactor vials

Procedure:

-

In a 10 mL microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-

Add a degassed 2:1 mixture of 1,4-dioxane and water (6 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100 °C for 15 minutes with stirring.

-

After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

C-H Functionalization

Direct C-H functionalization of the pyrimidine ring is a more recent and less developed area of its chemistry compared to reactions at the halogenated positions. The electron-deficient nature of the pyrimidine C-H bonds makes them challenging substrates for traditional C-H activation methods. However, recent advances in catalysis have enabled the direct arylation of pyrimidines and related heterocycles.[6][7]

Regioselectivity and Mechanism

The regioselectivity of C-H functionalization on the pyrimidine ring can be influenced by the directing groups and the catalyst used. For pyrimidine itself, C-H activation often occurs at the most acidic proton, typically at C5. The mechanism for direct arylation can vary, with some proceeding via a concerted metalation-deprotonation pathway. For fused systems like pyrrolo[2,3-d]pyrimidines, direct C-H arylation has been achieved with high selectivity at the C6 position.[8][9]

Plausible C-H Activation Workflow

The following diagram illustrates a general workflow for the palladium-catalyzed direct C-H arylation of a pyrimidine derivative.

Experimental Protocol: Direct C-H Arylation (General)

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline monohydrate

-

Silver(I) acetate (AgOAc)

-

Pivalic acid

-

Solvent (e.g., dioxane)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), 1,10-phenanthroline monohydrate (0.5 mmol), AgOAc (3.0 mmol), and pivalic acid (1.0 mmol).

-

Add the solvent and heat the mixture at 140 °C for 24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction mixture and purify by column chromatography.

Conclusion